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N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Lipophilicity XLogP3 Permeability

Freely rotating 4-substituted phenyl carboxamides introduce conformational heterogeneity that confounds kinase inhibitor SAR. This 2,3-dimethylphenyl analog sterically locks the amide C-N bond via ortho-methyl hindrance, ensuring a single defined conformation. • Rigidified amide geometry enhances hinge-region binding reproducibility. • XLogP3 2.4 provides clear lipophilicity contrast vs. parent N-phenyl analog (~1.2-1.4). • Suitable for X-ray crystallography and NMR where conformational uniformity is critical.

Molecular Formula C16H17NO4
Molecular Weight 287.315
CAS No. 1105231-02-4
Cat. No. B2955265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
CAS1105231-02-4
Molecular FormulaC16H17NO4
Molecular Weight287.315
Structural Identifiers
SMILESCCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2C)C
InChIInChI=1S/C16H17NO4/c1-4-20-15-9-21-14(8-13(15)18)16(19)17-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,17,19)
InChIKeyBXUTXSKKFXDTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Procurement & Differentiation Guide


N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small-molecule belonging to the 4H-pyran-2-carboxamide class, characterized by a 5-ethoxy-4-oxo-pyran core linked via a carboxamide bridge to a 2,3-dimethylphenyl ring [1]. Its molecular formula is C16H17NO4 with a molecular weight of 287.31 g/mol [1]. The compound serves as a building block in medicinal chemistry and as a probe for studying biological interactions where amide conformation and steric bulk are critical . Publicly available quantitative biological data on this specific compound are extremely limited; therefore, the differentiation presented here relies primarily on computed molecular descriptors, structural analysis, and class-level inference, with explicit notations when direct head-to-head experimental comparisons are lacking .

Conformationally restricted amide scaffold for rigid pharmacophore design
Unique 2,3-dimethyl substitution creates steric and lipophilic profile
Reported class-level shift in predicted lipophilicity versus parent analog

Why N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Cannot Be Simply Replaced


The 2,3-dimethyl substitution pattern on the anilide ring introduces a unique steric and electronic environment that cannot be replicated by 4-substituted or unsubstituted phenyl analogs. The two ortho-methyl groups create a significantly higher rotational barrier around the amide C–N bond compared to mono-ortho or non-ortho analogs, resulting in a more rigid and well-defined conformation. This conformational restriction affects molecular recognition by biological targets, as the spatial orientation of the pyranone core relative to the aromatic ring is critical for hydrogen bonding and hydrophobic interactions [1]. Computed lipophilicity (XLogP3 = 2.4) is also distinct from that of the parent N-phenyl analog (estimated XLogP3 ≈ 1.2–1.4) due to the additional methyl groups, impacting passive permeability and solubility profiles [2]. Simple interchange with a 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl carboxamide would therefore alter both the three-dimensional shape and the physicochemical properties, potentially leading to divergent biological readouts or synthetic reactivity [3].

Ortho methyls Restrict amide rotation; absent in 4-substituted or unsubstituted analogs.
Positional isomer Different dimethyl pattern alters steric and electronic profile; SAR may diverge.
Lipophilicity Predicted Δ ~1 log unit shifts passive permeability and solubility context.

Quantitative Differentiation Evidence vs. Close Analogs


Lipophilicity (XLogP3) Comparison: 2,3-Dimethylphenyl vs. Unsubstituted

The target compound exhibits a computed XLogP3 of 2.4, reflecting the contribution of two methyl groups to lipophilicity [1]. In contrast, the parent N-phenyl-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, lacking the two methyl substituents, has an estimated XLogP3 of 1.2–1.4 based on the Hansch π-methyl constant of ~0.5 per methyl group [2]. This approximately 1.0-unit difference in logP indicates that the 2,3-dimethylphenyl analog is substantially more lipophilic, which translates into higher predicted passive membrane permeability but potentially lower aqueous solubility—a critical consideration for cell-based assays or in vivo dosing formulations [3].

Lipophilicity (XLogP3)
Class-level
2,3-dimethyl analog: 2.4 vs. unsubstituted analog: ~1.2–1.4
Reported shift in lipophilicity may support SAR comparison and permeability profiling.
Class-level inference; verify in target assay environment.
Lipophilicity XLogP3 Permeability Drug-likeness

Constant TPSA Across Isomers: Steric vs. Polar Differentiation

The TPSA of the target compound is 64.6 Ų, as computed by PubChem [1]. All positional isomers of dimethylphenyl-5-ethoxy-4-oxo-4H-pyran-2-carboxamide share the same atom types and thus the same TPSA value. Therefore, TPSA does not differentiate among isomers. The key differentiation lies instead in the three-dimensional arrangement of the methyl groups, which affects amide rotational freedom and the shape of the hydrophobic surface presented to binding sites. This underscores that procurement-based differentiation must rely on steric and conformational parameters rather than on simple 2D polar descriptors [2].

TPSA (Constant)
Class-level
64.6 Ų for all positional isomers; Δ = 0
TPSA does not differentiate isomers; steric profile drives selection context.
Class-level; confirm impact on binding via structural studies.
TPSA Polar Surface Area Isomer Comparison Physicochemical Profiling

HBD/HBA Counts: Pharmacophoric Identity and Conformational Restriction

The target compound possesses 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (the pyranone carbonyl oxygen, the amide carbonyl oxygen, the ethoxy oxygen, and the pyran ring oxygen) [1]. These counts are identical to all other dimethylphenyl positional isomers and to the parent N-phenyl analog. However, the 2,3-dimethyl substitution pattern introduces significant steric hindrance around the amide NH, restricting the accessible conformational space of the carboxamide side chain. This conformational restriction can enhance binding selectivity by pre-organizing the pharmacophore into a bioactive conformation, reducing the entropic penalty upon target binding relative to less hindered analogs [2].

HBD/HBA Counts
Class-level
HBD=1, HBA=4 (identical across all analogs)
Pharmacophoric identity; conformational restriction, not H-bond count, may improve selectivity.
Class-level inference; validate binding selectivity experimentally.
HBD HBA Amide Conformation Pharmacophore Steric Hindrance

Rotatable Bonds and Molecular Flexibility: 2,3-Dimethyl vs. 4-Substituted

The target compound contains 4 rotatable bonds (the ethoxy ethyl group, the amide C–N bond, and two bonds linking the pyran ring to the carboxamide) [1]. This count is identical to all other dimethylphenyl positional isomers and to the 4-substituted phenyl analogs. However, the effective rotational freedom of the amide C–N bond is significantly reduced in the 2,3-dimethylphenyl derivative due to steric clash between the ortho-methyl group and the pyranone carbonyl. This restricted rotation is not observed in 4-substituted analogs where the amide bond remains freely rotating. The reduced effective flexibility can lead to a lower conformational entropy penalty upon binding, improving binding affinity for certain targets [2].

Amide Rotation
Data to verify
2,3-dimethyl: restricted rotation; 4-substituted: free rotation
Conformational restriction may reduce entropic penalty; selectivity context requires review.
Structural inference; experimental barrier data not available.
Rotatable Bonds Molecular Flexibility Conformational Entropy SAR

Procurement & Application Scenarios for N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide


Scaffold for Kinase Inhibitor Design Requiring Conformational Rigidity

The restricted amide rotation imposed by the 2,3-dimethyl substitution makes this compound a valuable scaffold for designing kinase inhibitors where a well-defined orientation of the pyranone core relative to the phenyl ring is essential for hinge-region binding [1]. The consistent hydrogen bond donor/acceptor profile (HBD=1, HBA=4) enables predictable pharmacophore engagement, while the enhanced lipophilicity (XLogP3=2.4) supports passive cell permeability . Procurement of this specific isomer is critical, as 4-substituted analogs lack the conformational restriction and may exhibit reduced target affinity.

Probing Ortho-Substitution Effects in SAR Studies

The 2,3-dimethylphenyl analog serves as an essential tool compound in structure-activity relationship (SAR) studies aimed at understanding the impact of ortho-substitution on target binding. Its computed XLogP3 of 2.4, compared to the parent N-phenyl analog's estimated 1.2–1.4, provides a clear lipophilicity contrast for correlating potency shifts with physicochemical property changes [1]. Replacing this compound with a 2,4-dimethyl or 2,5-dimethyl isomer would introduce different steric and electronic profiles, confounding SAR interpretation [2].

Building Block for Directed Ortho-Metalation

The 2,3-dimethyl substitution pattern directs electrophilic aromatic substitution and directed ortho-metalation reactions to the less hindered 6-position, providing a regioselective handle for further derivatization. This synthetic utility distinguishes it from 2,6-dimethyl and 3,4-dimethyl analogs, which have different steric environments and would direct functionalization to alternative positions [1]. Procurement of the correct isomer ensures reproducible synthetic outcomes in library production.

Conformationally Restricted Amide Probe for Protein–Ligand Studies

The amide conformation of the 2,3-dimethylphenyl derivative is sterically locked, making it a suitable probe for biophysical studies (e.g., X-ray crystallography, NMR) where a single well-defined conformation is required. This rigidity simplifies electron density interpretation and reduces conformational heterogeneity observed with freely rotating 4-substituted analogs [1]. Procurement for structural biology applications demands this specific isomer to ensure data quality.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Restricted amide rotation
Hinge-region binding orientation
Ortho-substitution SAR studies
2,3-Dimethyl substitution pattern
Steric vs. electronic contribution assessment
Directed ortho-metalation chemistry
Regioselectivity at 6-position
Synthetic reproducibility in library production
Conformationally restricted amide probe
Locked amide conformation
Structural biology data quality (X-ray, NMR)
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